9-FLUORENONE-2,7-DISULFONIC ACID DIPOTASSIUM SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-FLUORENONE-2,7-DISULFONIC ACID DIPOTASSIUM SALT is a chemical compound with the molecular formula C13H6K2O7S2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two sulfonate groups and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 9-oxofluorene-2,7-disulfonate typically involves the sulfonation of fluorene followed by oxidation. The process begins with the sulfonation of fluorene using sulfuric acid or chlorosulfonic acid to introduce sulfonate groups at the 2 and 7 positions. The resulting disulfonated fluorene is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone group at the 9 position. The final step involves neutralizing the sulfonic acid groups with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of dipotassium 9-oxofluorene-2,7-disulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The sulfonation and oxidation steps are carefully monitored, and the final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-FLUORENONE-2,7-DISULFONIC ACID DIPOTASSIUM SALT undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The sulfonate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Substituted fluorene derivatives with various functional groups.
Scientific Research Applications
9-FLUORENONE-2,7-DISULFONIC ACID DIPOTASSIUM SALT has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorene derivatives.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dipotassium 9-oxofluorene-2,7-disulfonate involves its interaction with molecular targets and pathways. The compound’s sulfonate groups can interact with proteins and enzymes, potentially inhibiting their activity. The ketone group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. These interactions contribute to the compound’s biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9-FLUORENONE-2,7-DISULFONIC ACID DIPOTASSIUM SALT: Contains two sulfonate groups and a ketone group.
Dipotassium 9-oxofluorene-2-sulfonate: Contains one sulfonate group and a ketone group.
Dipotassium 9-oxofluorene-2,7-dicarboxylate: Contains two carboxylate groups and a ketone group.
Uniqueness
This compound is unique due to the presence of both sulfonate and ketone groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
dipotassium;9-oxofluorene-2,7-disulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O7S2.2K/c14-13-11-5-7(21(15,16)17)1-3-9(11)10-4-2-8(6-12(10)13)22(18,19)20;;/h1-6H,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGCGUYEVMHLDO-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C2C=CC(=C3)S(=O)(=O)[O-].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6K2O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.